

Spectroscopic Data of 2-(Hydroxymethyl)benzo[b]thiophene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(Hydroxymethyl)benzo[b]thiophene
Cat. No.:	B101068

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Hydroxymethyl)benzo[b]thiophene** (CAS No: 17890-56-1), a key intermediate in organic synthesis.^[1] The document presents available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification, characterization, and quality control.

Data Presentation

The following tables summarize the key spectroscopic data for **2-(Hydroxymethyl)benzo[b]thiophene**. Due to the limited availability of complete experimental spectra in the public domain, some data is predicted or inferred from closely related structures. Such instances are clearly noted.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.86-7.67	m	2H	Aromatic Protons
7.42-7.20	m	3H	Aromatic Protons
4.91	s	2H	-CH ₂ -
2.02	bs	1H	-OH

Solvent: CDCl₃,
Frequency: 270
MHz[1]

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
145-150	C-S (Thiophene ring)
138-142	Quaternary C (Benzene ring)
120-130	CH (Benzene and Thiophene rings)
60-65	-CH ₂ OH

Note: These are predicted chemical shift ranges based on typical values for benzothiophene and alcohol moieties.

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (Alcohol)
3100-3000	Medium	C-H stretch (Aromatic)
2950-2850	Medium	C-H stretch (Aliphatic -CH ₂)
1600-1450	Medium-Weak	C=C stretch (Aromatic)
1250-1000	Strong	C-O stretch (Alcohol)
~750	Strong	C-H out-of-plane bend (Aromatic)

Note: Predicted absorption bands are based on characteristic frequencies of functional groups present in the molecule.

Table 4: Mass Spectrometry Data (Predicted)

m/z	Interpretation
164	[M] ⁺ (Molecular Ion)
147	[M-OH] ⁺
133	[M-CH ₂ OH] ⁺
115	[M-CH ₂ OH-H ₂ O] ⁺

Note: Fragmentation pattern is predicted based on the structure of 2-(Hydroxymethyl)benzo[b]thiophene. The molecular ion is expected to be prominent.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 300 MHz or higher NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of **2-(Hydroxymethyl)benzo[b]thiophene** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
- Relaxation Delay: 1-5 seconds.

^{13}C NMR Acquisition:

- Pulse Program: Standard proton-decoupled experiment.
- Spectral Width: 0 to 220 ppm.
- Number of Scans: 1024 or more scans due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- DEPT experiments (DEPT-90, DEPT-135) can be performed to differentiate between CH , CH_2 , and CH_3 carbons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **2-(Hydroxymethyl)benzo[b]thiophene** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty ATR setup.
- Record the sample spectrum, typically in the range of 4000 to 400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

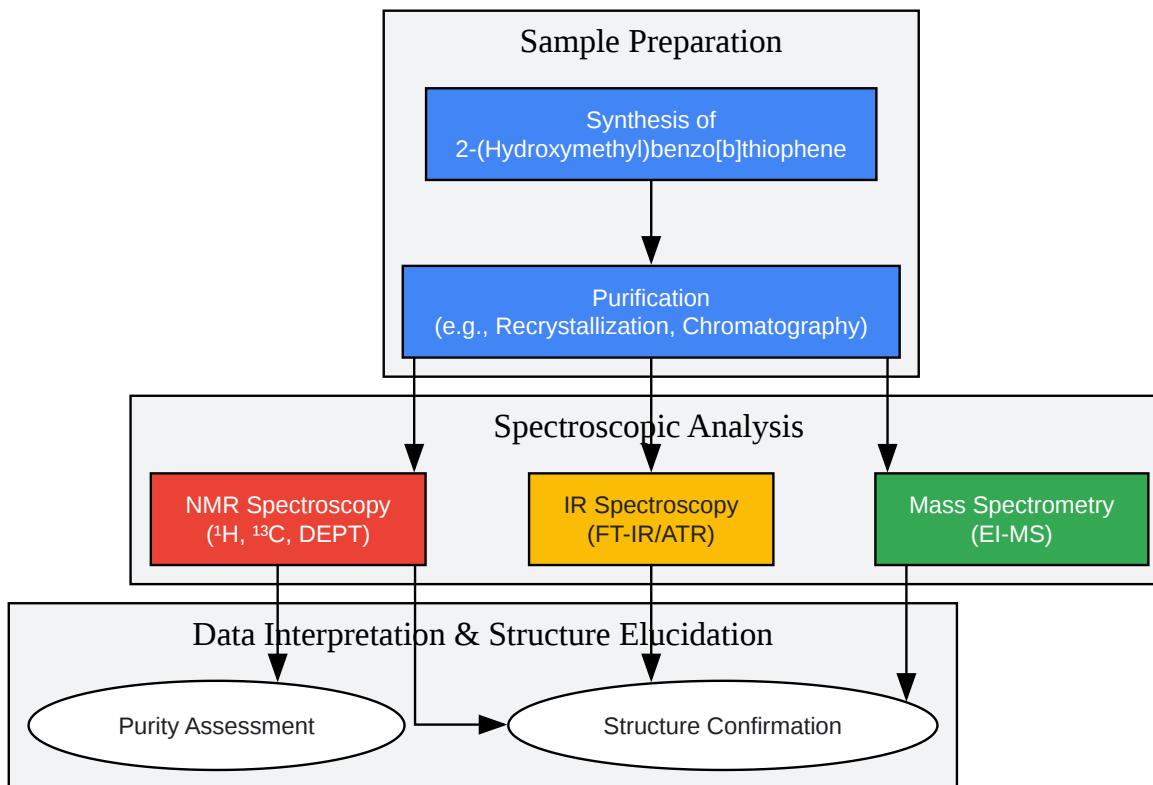
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Sample Introduction:

- The sample can be introduced directly via a solid probe or, if coupled with Gas Chromatography (GC-MS), through the GC column.


EI-MS Acquisition:

- Ionization Energy: Typically 70 eV.

- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-400).
- Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ions. The fragmentation pattern is used to deduce the structure of the molecule.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-(Hydroxymethyl)benzo[b]thiophene**.

[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow for **2-(Hydroxymethyl)benzo[b]thiophene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Data of 2-(Hydroxymethyl)benzo[b]thiophene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101068#2-hydroxymethyl-benzo-b-thiophene-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com